4-(Oxan-2-yl)butan-1-ol
Description
4-(Oxan-2-yl)butan-1-ol (IUPAC name: 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol) is a butanol derivative with a tetrahydrofuran-2-yloxy substituent at the fourth carbon. Its molecular formula is C₈H₁₆O₃, and it is characterized by an ether linkage connecting the tetrahydrofuran (oxane) ring to the butanol chain. This compound is also known by synonyms such as 4-[(tetrahydro-2-furanyl)oxy]-1-butanol and 4-(oxolan-2-yloxy)butan-1-ol . The tetrahydrofuran moiety may enhance solubility in polar aprotic solvents, influencing its reactivity in nucleophilic substitutions or cyclization reactions.
Properties
IUPAC Name |
4-(oxan-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Oxan-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with butanal in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the butanal to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-(Oxan-2-yl)butanoic acid.
Reduction: Formation of 4-(Oxan-2-yl)butane.
Substitution: Formation of 4-(Oxan-2-yl)butyl halides or amines.
Scientific Research Applications
4-(Oxan-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(Oxan-2-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring can also participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The following table summarizes key structural analogues of 4-(Oxan-2-yl)butan-1-ol, highlighting differences in substituents, applications, and biological activities:
4-(n-Heptyloxy)butan-1-ol
- Role as a Pheromone: Produced by male Anoplophora chinensis beetles, this compound attracts both sexes in field trials. Its long alkoxy chain enhances volatility, making it effective for insect trap baits .
- Synthesis : Produced via alkylation of butanediol with heptyl bromide, followed by oxidation-reduction steps .
4-(Propan-2-ylamino)butan-1-ol
- Pharmaceutical Use: Acts as a precursor to chiral auxiliaries (e.g., 4-(isopropylamino)butyric acid) in asymmetric synthesis. Demonstrated neuroprotective effects in preclinical studies .
- Industrial Relevance : Market projections (2020–2025) highlight its growing demand in Asia-Pacific pharmaceutical manufacturing .
4-Fluoro-1-butanol
- Unique Properties : Fluorination increases polarity and resistance to oxidative metabolism, making it valuable in medicinal chemistry for prodrug design .
4-(3,4-Dimethoxyphenyl)butan-1-ol
Physicochemical Properties
- Lipophilicity :
- 4-(n-Heptyloxy)butan-1-ol (logP ≈ 4.2) is significantly more lipophilic than this compound (estimated logP ≈ 1.5), impacting their respective environmental persistence and bioavailability.
- Solubility :
- The tetrahydrofuran group in this compound improves solubility in ethers and ketones compared to the aromatic 4-(3,4-dimethoxyphenyl) analogue, which is more soluble in dichloromethane .
Biological Activity
4-(Oxan-2-yl)butan-1-ol, also known by its chemical structure as C7H14O3, is a compound of interest in various fields of biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its significance in medicinal chemistry.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| CAS Number | 13178-64-8 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Its mechanism involves:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes, potentially affecting lipid metabolism.
- Receptor Interaction : The compound may interact with various receptors, influencing signal transduction pathways that are crucial for cellular responses.
Biological Activities
Research indicates several biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is a potential mechanism behind its efficacy.
Cytotoxicity
Cell viability assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The IC50 values observed suggest a dose-dependent response, indicating its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models have shown reduced neuroinflammation and improved cognitive function following treatment with this compound.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
-
Case Study on Antimicrobial Activity :
- A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.
-
Cytotoxicity in Cancer Research :
- Research published in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cell lines. The study reported an IC50 value of 20 µM, indicating strong cytotoxicity and prompting further exploration into its mechanisms of action.
-
Neuroprotective Effects :
- A study in Neuroscience Letters examined the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with this compound reduced levels of amyloid-beta plaques and improved memory performance on cognitive tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
